molecular formula C16H21NO3S B2973715 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid CAS No. 721406-50-4

2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid

Cat. No.: B2973715
CAS No.: 721406-50-4
M. Wt: 307.41
InChI Key: LRJYRHQWRBTLFJ-UHFFFAOYSA-N
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Description

2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C16H21NO3S It is characterized by a benzoic acid core substituted with a cycloheptylcarbamoylmethyl group and a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid typically involves multiple steps:

    Formation of the Cycloheptylcarbamoyl Intermediate: This step involves the reaction of cycloheptylamine with a suitable carbonyl compound, such as formaldehyde, to form the cycloheptylcarbamoyl intermediate.

    Thioether Formation: The intermediate is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the thioether linkage.

    Benzoic Acid Derivatization: Finally, the thioether intermediate is coupled with a benzoic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrobenzoic acid or halobenzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit essential enzymes. If used in medicinal chemistry, it could interact with specific molecular targets, such as receptors or enzymes, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}benzoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    2-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}benzoic acid: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

    2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.

Uniqueness

The uniqueness of 2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid lies in its specific cycloheptyl group, which can impart different steric and electronic properties compared to its cyclohexyl, cyclopentyl, or cyclooctyl analogs

Properties

IUPAC Name

2-[2-(cycloheptylamino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c18-15(17-12-7-3-1-2-4-8-12)11-21-14-10-6-5-9-13(14)16(19)20/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJYRHQWRBTLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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